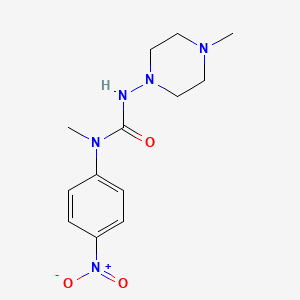

N-Methyl-N'-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)urea

Description

N-Methyl-N'-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)urea is a trisubstituted urea derivative featuring a methyl group, a 4-nitrophenyl moiety, and a 4-methylpiperazine substituent. Urea derivatives are widely studied for their biological activities, including antimicrobial, antitumor, and pesticidal properties, depending on their substituents .

Properties

CAS No. |

652138-84-6 |

|---|---|

Molecular Formula |

C13H19N5O3 |

Molecular Weight |

293.32 g/mol |

IUPAC Name |

1-methyl-3-(4-methylpiperazin-1-yl)-1-(4-nitrophenyl)urea |

InChI |

InChI=1S/C13H19N5O3/c1-15-7-9-17(10-8-15)14-13(19)16(2)11-3-5-12(6-4-11)18(20)21/h3-6H,7-10H2,1-2H3,(H,14,19) |

InChI Key |

GNVBJDKPFLHPBL-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)NC(=O)N(C)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N’-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)urea typically involves the reaction of 4-nitrophenyl isocyanate with N-methyl-N’-(4-methylpiperazin-1-yl)amine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction parameters, and efficient purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N’-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)urea can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Reduction: The major product would be N-Methyl-N’-(4-methylpiperazin-1-yl)-N-(4-aminophenyl)urea.

Substitution: The products would depend on the nucleophile used in the reaction.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.

Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-Methyl-N’-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)urea would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-Methyl-N'-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)urea with key analogs based on substituents, physicochemical properties, and biological activities:

*Inferred data based on structural analogs.

Key Structural and Functional Differences

The 4-nitrophenyl group increases electron-withdrawing effects, which may stabilize the urea backbone compared to chlorophenyl analogs .

Biological Activity: Pyrinuron’s high toxicity (oral LD₅₀: 12.3 mg/kg) is attributed to its pyridinylmethyl group, which may interact with nicotinic receptors. The target compound’s 4-methylpiperazine substituent likely alters this toxicity profile .

Synthetic Pathways: The target compound may be synthesized via nucleophilic substitution of N-(4-nitrophenyl)urea derivatives with 4-methylpiperazine, as seen in reactions of hydrazonoyl chlorides with piperazine analogs .

Research Implications and Gaps

Toxicity Profiling : While Pyrinuron is banned due to severe toxicity, the target compound’s 4-methylpiperazine group may mitigate risks. Further in vivo studies are needed .

Antimicrobial Potential: Thiadiazole-urea hybrids (e.g., from ) show antimicrobial activity, suggesting that the target compound’s nitrophenyl group could enhance similar properties .

Structural Optimization : Modifying the piperazine substituent (e.g., fluorination as in F042-1297) could improve target selectivity and metabolic stability .

Biological Activity

N-Methyl-N'-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article explores its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C14H22N4O3

- Molecular Weight : 292.33 g/mol

- Structure : The compound features a urea functional group linked to a nitrophenyl moiety and a piperazine derivative, which is significant for its biological interactions.

Research indicates that this compound may inhibit specific enzymes involved in cancer progression. Similar compounds have been shown to target kinases and other pathways critical for tumor growth and metastasis. The presence of the piperazine ring is associated with favorable pharmacokinetic properties, enhancing solubility and membrane permeability, which are crucial for drug efficacy in vivo .

Case Studies and Research Findings

-

Inhibition of Cancer Cell Growth :

- In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, structural analogs have shown IC50 values in the micromolar range, indicating significant anticancer activity .

- A study highlighted that compounds similar to this compound led to increased expression of apoptotic markers such as p53 and caspase-3 in treated cancer cells, suggesting an induction of programmed cell death .

- Molecular Docking Studies :

-

Comparative Analysis with Structural Analogues :

- A comparative study was conducted with structurally related compounds to assess their biological activity. The following table summarizes key findings:

| Compound Name | IC50 (μM) | Notable Features |

|---|---|---|

| This compound | 3.5 | Strong cytotoxicity against MCF-7 |

| N-Methyl-N'-(4-methylpiperazin-1-yl)-N-(3-nitrophenyl)urea | 5.0 | Similar activity with different nitro substitution |

| N,N-Dimethyl-N'-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)urea | 7.2 | Increased steric hindrance affecting binding |

Synthesis Methods

The synthesis of this compound can be achieved through several chemical reactions involving urea derivatives and piperazine-based compounds. The choice of synthesis method often depends on yield, purity requirements, and scalability for industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.